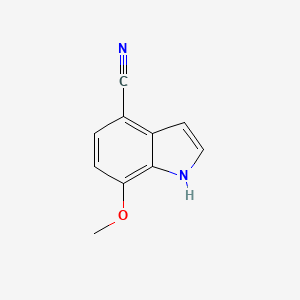

7-methoxy-1H-indole-4-carbonitrile

Description

Structural Significance and Synthetic Versatility of the Indole (B1671886) Scaffold

The indole ring system, consisting of a bicyclic structure with a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a key feature in many biologically active compounds. wikipedia.org This structural arrangement allows for diverse chemical modifications at various positions, enabling the synthesis of a wide range of derivatives with distinct properties. acs.orgorganic-chemistry.org The synthetic versatility of the indole scaffold is a major focus of research, with numerous methods developed for its construction and functionalization. rsc.orgrsc.org This has led to the creation of extensive libraries of indole-containing compounds for screening in drug development programs. organic-chemistry.org

The indole nucleus is a key component of the amino acid tryptophan and its many derivatives, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org This inherent biological relevance has spurred significant interest in synthesizing indole derivatives for therapeutic applications. nih.gov Synthetic indole derivatives have found success as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. nih.govnih.gov

Strategic Positioning of 7-methoxy-1H-indole-4-carbonitrile within Advanced Heterocyclic Synthesis

Within the vast family of indole derivatives, this compound holds a strategic position. The methoxy (B1213986) group at the 7-position and the carbonitrile (cyano) group at the 4-position of the indole ring provide unique electronic and steric properties. The electron-donating methoxy group can influence the reactivity of the indole ring, while the electron-withdrawing nitrile group offers a versatile handle for further chemical transformations. nih.gov

The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening pathways to a variety of fused heterocyclic structures.

Overview of Academic Research Trends Pertaining to Indole Carbonitriles

Academic research on indole carbonitriles has been steadily growing, driven by their potential as precursors in medicinal chemistry and materials science. nih.gov A significant trend is the development of novel synthetic methodologies to access polysubstituted indole-2-carbonitriles through cross-coupling reactions. nih.gov These methods allow for the efficient construction of diverse indole derivatives with tailored properties.

Furthermore, indole carbonitriles are being investigated for their own biological activities. For instance, certain indole-3-carbonitrile derivatives have shown potential as anti-tubercular agents. nih.gov The exploration of the chemical space around the indole carbonitrile scaffold continues to be an active area of research, with the aim of discovering new compounds with valuable therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-9-3-2-7(6-11)8-4-5-12-10(8)9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULIBONCXYGHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C#N)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies for 7 Methoxy 1h Indole 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 7-methoxy-1H-indole-4-carbonitrile reveals several key disconnections that guide the synthetic approach. The primary disconnection points are the C-N bond of the pyrrole (B145914) ring and the C-C bond of the nitrile group. This suggests a strategy where a pre-functionalized benzene (B151609) ring is used as a starting material, onto which the pyrrole ring is constructed, followed by the introduction of the nitrile group at the C4 position.

A plausible retrosynthetic pathway involves disconnecting the nitrile group at C4, leading back to a 7-methoxy-1H-indole intermediate. This intermediate can be further disconnected through classical indole (B1671886) syntheses, such as the Fischer, Bischler, or Reissert methods, which would involve the formation of the pyrrole ring from a substituted aniline (B41778) or a related precursor. For instance, a Fischer indole synthesis approach would start from a 2-methoxyphenylhydrazine and a suitable carbonyl compound to form the indole ring. Subsequent functionalization at the C4 position would then be required to introduce the carbonitrile.

Foundational Approaches to Indole Core Construction

The construction of the indole core is a cornerstone of organic synthesis, with numerous methods developed over the past century.

Adaptations of Classical Indole Annulation Reactions

Classical indole syntheses remain relevant for the preparation of substituted indoles. The Fischer indole synthesis, for example, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For 7-methoxy-1H-indole, the starting material would be (2-methoxyphenyl)hydrazine. While reliable, this method can sometimes suffer from a lack of regioselectivity when using unsymmetrical ketones. youtube.com

Modern variations of classical methods often employ milder conditions and offer better control over regioselectivity. The Larock indole synthesis, for example, utilizes a palladium-catalyzed annulation of an alkyne and an ortho-iodoaniline. youtube.com This method provides a high degree of control over the substitution pattern of the resulting indole.

Cyclization Strategies for Functionalized Indole Rings

Cyclization strategies are pivotal in forming the heterocyclic ring of the indole. nih.gov These methods often involve the formation of a key C-N or C-C bond in the final ring-closing step. For instance, intramolecular cyclization of a suitably substituted aniline derivative can be an effective route. This can be achieved through various means, including transition-metal-catalyzed reactions that facilitate the formation of the pyrrole ring. emory.edu The choice of cyclization strategy is often dictated by the desired substitution pattern and the availability of starting materials. nih.gov

Advanced Catalytic Syntheses of Indole Carbonitriles

Recent advancements in catalysis have provided powerful tools for the direct functionalization of the indole ring, including the introduction of a nitrile group.

Transition-Metal-Catalyzed C-H Activation and Cyanation

Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of indoles. rsc.orgscite.ai This approach allows for the direct conversion of a C-H bond into a C-C or C-X bond, avoiding the need for pre-functionalized substrates. rsc.org The site-selectivity of these reactions is often controlled by the use of a directing group attached to the indole nitrogen. acs.org

Rhodium catalysis has proven particularly effective for the selective C4-cyanation of indoles. bohrium.comrsc.org A notable protocol utilizes a rhodium(III) catalyst and an electrophilic cyanation agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgrsc.org The regioselectivity for the C4 position is achieved through the use of a weakly coordinating tert-amide directing group on the indole nitrogen. rsc.org This methodology has been shown to be effective for a broad range of indole substrates. rsc.org

Another rhodium(III)-catalyzed strategy enables the direct thiolation of the C4 position of the indole core by employing an oxime directing group at the C3 position. nih.gov While this introduces a different functional group, it highlights the versatility of rhodium catalysis in achieving regioselective C-H functionalization on the indole scaffold.

The development of these advanced catalytic methods represents a significant step forward in the synthesis of complex indole derivatives like this compound, offering efficient and selective routes to these valuable compounds. bohrium.combohrium.com

Organocatalytic Methodologies for Indole Functionalization

Organocatalysis, which avoids the use of metals, has emerged as a powerful paradigm in asymmetric synthesis, addressing concerns of metal contamination in final products like pharmaceuticals. nih.gov In the context of indole chemistry, organocatalytic strategies often involve the use of chiral phosphoric acids, amines, or other small organic molecules to catalyze reactions. nih.govrsc.org

The focus has largely been on asymmetric cycloadditions, cyclizations, and dearomatization reactions using versatile indole-based platform molecules, such as vinylindoles and indolylmethanols, to construct complex chiral heterocycles. nih.gov While direct organocatalytic C4-cyanation of the indole core is not a well-established method, metal-free strategies for related transformations exist. For example, an acid-promoted, one-pot cascade cyclization has been developed to synthesize 3-dicyanovinylindoles, circumventing the need for metal catalysts. acs.org These approaches demonstrate the potential of organocatalysis to create complex indole structures through innovative, metal-free reaction designs. nih.govacs.org

Photoredox Catalysis in Indole Synthesis

Visible-light photoredox catalysis harnesses light energy to generate reactive radical intermediates under exceptionally mild conditions. nih.gov This strategy has been applied to indole functionalization, offering a modern alternative to traditional radical initiation methods that use pyrophoric or toxic reagents like organostannanes. nih.gov

Dual catalytic systems that combine photoredox catalysis with another catalytic mode, such as gold catalysis, have been used to initiate free-radical cyclizations onto the indole nucleus. nih.govresearchgate.net These methods can generate high-energy, carbon-centered radicals from unactivated bromoalkanes, which can then functionalize the indole ring. nih.gov While achieving C4 selectivity remains a significant hurdle, modern photoredox catalysis is a key tool being explored for the step-economical transformation of otherwise inert C-H bonds, including the C4-H of indoles. rsc.orgscispace.com

Electrochemical Synthesis of Indole Derivatives

Electrochemical synthesis offers a green and oxidant-free method for conducting chemical transformations by using electrical current to drive reactions. An electrochemical approach for the site-selective C-H cyanation of indoles has been developed, employing trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. acs.org

This method uses tris(4-bromophenyl)amine (B153671) as a redox catalyst in a simple undivided cell at room temperature. acs.org While this specific protocol achieves high regioselectivity for the C2 and C3 positions, it establishes a proof-of-concept for the electrochemical cyanation of the indole ring without the need for transition metals or chemical oxidants. acs.org Adapting such a method to achieve C4-selectivity would likely require the integration of a directing group strategy, representing a promising avenue for future research in the green synthesis of complex indole derivatives.

Atom-Economical and Green Chemistry Principles in Synthetic Design

The principles of green chemistry, particularly atom economy, are increasingly guiding synthetic route design. primescholars.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov

Reactions like cycloadditions and rearrangements are inherently atom-economical as they incorporate all or most reactant atoms into the product. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy.

When evaluating the methodologies for synthesizing this compound, C-H functionalization reactions stand out as highly atom-economical. organic-chemistry.orgacs.org These reactions form C-C or C-heteroatom bonds by replacing a hydrogen atom, generating only a small byproduct like water or H2. This contrasts sharply with classical cross-coupling reactions that require pre-functionalized substrates (e.g., aryl halides) and generate stoichiometric salt waste.

Furthermore, the development of catalytic systems that use earth-abundant metals (like copper or cobalt), organocatalysts, or energy sources like light (photoredox) and electricity (electrochemistry) aligns with green chemistry principles by reducing reliance on precious metals and harsh reagents. researchgate.netnih.govacs.org The use of safer, non-toxic reagents, such as potassium hexacyanoferrate instead of highly toxic cyanide salts, is another critical consideration in the sustainable design of synthetic pathways. sci-hub.se

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or reduced solvent conditions. orgsyn.org The application of microwave irradiation to the synthesis of indoles and their derivatives has been extensively reviewed, highlighting its advantages in classical indole syntheses like the Fischer, Madelung, and Bischler-Mohlau reactions. orgsyn.org

While a specific microwave-assisted synthesis for this compound has not been explicitly detailed in the reviewed literature, the principles of MAOS can be applied to key steps in its synthesis. For instance, the construction of the indole ring itself or the introduction of the nitrile group can be significantly expedited.

A plausible microwave-assisted approach could involve the palladium-catalyzed cyanation of a pre-functionalized 7-methoxy-4-halo-1H-indole. Microwave heating has been shown to dramatically reduce reaction times in such cross-coupling reactions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Palladium-Catalyzed Cyanation This table presents a hypothetical comparison based on general observations in microwave-assisted synthesis.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Temperature | Often high (e.g., >100 °C) | Precisely controlled, can reach high temperatures rapidly |

| Yield | Variable, can be moderate | Often higher due to reduced side reactions and decomposition |

| Energy Consumption | Higher | Lower due to shorter reaction times |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are highly valued in green chemistry and drug discovery for their ability to generate molecular diversity while minimizing waste. nih.gov

The synthesis of substituted indoles and related heterocycles has been a fertile ground for the application of MCRs. For example, the Ugi and Passerini reactions, which are classic MCRs, have been adapted for the synthesis of complex indole derivatives. nih.gov While a specific one-pot MCR for the direct synthesis of this compound is not readily found in the literature, the principles can be applied to construct the core indole scaffold with the desired substituents in a convergent manner.

A hypothetical one-pot approach could involve the reaction of a suitably substituted o-alkynylaniline with an isocyanide and another component to build the indole ring with the nitrile group or a precursor already in place.

Solvent-Free or Sustainable Solvent Systems

The development of solvent-free or sustainable solvent-based synthetic methods is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to significant reductions in waste and energy consumption. bldpharm.com When solvents are necessary, the use of sustainable alternatives like water, ethanol, or ionic liquids is highly encouraged.

The Michael addition of indoles to nitroolefins has been successfully carried out under solvent-free conditions, demonstrating the feasibility of such approaches for indole functionalization. bldpharm.com While a specific solvent-free synthesis of this compound is not documented, the principles can be applied to its synthesis. For instance, a solid-state reaction between a 7-methoxyindole (B1360046) precursor and a cyanating agent could be a potential route.

Electrochemical methods also offer a sustainable pathway for C-H functionalization, often proceeding under mild conditions without the need for harsh oxidants. The electrochemical C-H cyanation of indoles has been reported, providing a metal-free and sustainable alternative to traditional methods. chemicalbook.com

Table 2: Examples of Sustainable Approaches in Indole Chemistry

| Methodology | Key Features | Potential Application for this compound Synthesis |

|---|---|---|

| Solvent-Free Michael Addition | Catalyzed by cyanuric chloride, efficient, and mild conditions. bldpharm.com | Could be adapted for the introduction of a functional group at C3, which could then be further elaborated. |

| Electrochemical C-H Cyanation | Metal-free, room temperature, high regioselectivity for C2 and C3. chemicalbook.com | Challenges in directing cyanation to the C4 position would need to be addressed. |

| Aqueous Media Synthesis | Reduces use of volatile organic compounds. | Palladium-catalyzed cyanation of aryl halides has been successfully performed in aqueous media. |

Chemo-, Regio-, and Stereoselectivity Considerations in Target Synthesis

The synthesis of this compound is significantly governed by the principles of chemo-, regio-, and stereoselectivity. The inherent reactivity of the indole nucleus, influenced by the methoxy (B1213986) substituent, dictates the outcome of synthetic transformations.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. In the context of synthesizing the target compound, this is crucial when introducing the nitrile group. For example, if the synthesis starts from a precursor with other reactive functional groups, the cyanating agent must selectively react at the desired position without affecting other parts of the molecule.

Regioselectivity: This is arguably the most critical challenge in the synthesis of this compound. The indole ring has several positions susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and typically the most reactive. The presence of the methoxy group at the C7 position, being an electron-donating group, further activates the benzene portion of the indole ring towards electrophilic attack.

Directing a substitution reaction to the C4 position in the presence of a more reactive C3 position and an activated C6 position (para to the methoxy group) is a significant synthetic hurdle. Strategies to achieve C4-selectivity might include:

Directing Groups: Installation of a removable directing group at the nitrogen atom (N1) or the C3 position can steer the reaction to the desired C4 position.

Steric Hindrance: Introducing bulky substituents at positions flanking the C4 position could sterically favor functionalization at C4.

Metal-Catalyzed C-H Functionalization: Transition metal-catalyzed reactions can offer unique regioselectivity profiles that are not dictated by the inherent electronic properties of the substrate.

Stereoselectivity: While the target molecule, this compound, is achiral, stereoselectivity would become a crucial consideration if chiral centers were to be introduced in its derivatives. For the synthesis of the target compound itself, stereoselectivity is not a primary concern.

Chemical Reactivity and Derivatization Pathways of 7 Methoxy 1h Indole 4 Carbonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position due to its highest electron density. However, in this molecule, the C4 position is blocked by the carbonitrile group. The 7-methoxy group is an activating, ortho-, para-directing group, which would typically enhance electrophilic substitution on the benzene (B151609) portion of the indole.

Electrophilic Aromatic Substitution:

Predicted Reactivity: The methoxy (B1213986) group at C7 is expected to direct electrophiles to the C6 position. The C5 position is sterically hindered by the adjacent C4-carbonitrile group. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation would likely yield 6-substituted derivatives. The electron-withdrawing nature of the carbonitrile at C4 would deactivate the benzene ring towards electrophilic attack, likely requiring forcing conditions. For instance, the Fischer indole synthesis of related 2-methoxyphenylhydrazones has been shown to yield various substituted indoles, indicating the complex interplay of electronic and steric effects. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Predicted Reactivity: SNAr reactions on aromatic rings typically require strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). nih.gov In the absence of such a leaving group on the benzene ring of 7-methoxy-1H-indole-4-carbonitrile, direct SNAr is not a probable pathway. However, if a halogen were introduced, for example at the C6 position, subsequent nucleophilic substitution would be facilitated by the para-carbonitrile group.

Transformations of the Carbonitrile Moiety

The carbonitrile group is a versatile functional handle that can be converted into several other important groups.

Reduction Reactions to Amines and Aldehydes

The reduction of nitriles can yield either primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are known to reduce nitriles completely to primary amines. tandfonline.com It is predicted that treating this compound with LiAlH₄ would yield (7-methoxy-1H-indol-4-yl)methanamine.

Reduction to Aldehydes: Partial reduction to an aldehyde can be achieved using milder, sterically hindered reducing agents like Diisobutylaluminium Hydride (DIBAL-H) at low temperatures, followed by aqueous workup. researchgate.netnih.gov This reaction would convert this compound into 7-methoxy-1H-indole-4-carbaldehyde.

Table 1: Predicted Products of Carbonitrile Reduction

| Starting Material | Reagent | Predicted Product | Product Class |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | (7-methoxy-1H-indol-4-yl)methanamine | Primary Amine |

Hydrolysis to Carboxylic Acids and Esters

Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Hydrolysis to Carboxylic Acids: Heating this compound with aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH) would likely lead to the formation of 7-methoxy-1H-indole-4-carboxylic acid. nih.gov The reaction proceeds via an intermediate carboxamide.

Conversion to Esters: The resulting carboxylic acid can be subsequently esterified using standard methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), to produce the corresponding esters.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithium compounds. This reaction, followed by hydrolysis of the resulting imine intermediate, leads to the formation of ketones. For example, reaction with methylmagnesium bromide would be expected to yield 1-(7-methoxy-1H-indol-4-yl)ethan-1-one.

Cycloaddition Reactions Involving the Carbonitrile

Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazole rings. It is conceivable that this compound could react with a reagent like sodium azide (B81097) in the presence of a Lewis acid to form 5-(7-methoxy-1H-indol-4-yl)-1H-tetrazole.

Functionalization of the Methoxy Group

The methoxy group at the C7 position can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

O-Demethylation: Ether cleavage is commonly accomplished using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). Treating this compound with BBr₃ would be the standard method to produce 7-hydroxy-1H-indole-4-carbonitrile. This transformation has been observed in related methoxylated flavanones. The resulting 7-hydroxyindole (B18039) is a valuable intermediate for synthesizing various derivatives.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (7-methoxy-1H-indol-4-yl)methanamine |

| 7-methoxy-1H-indole-4-carbaldehyde |

| 7-methoxy-1H-indole-4-carboxylic acid |

| 1-(7-methoxy-1H-indol-4-yl)ethan-1-one |

| 5-(7-methoxy-1H-indol-4-yl)-1H-tetrazole |

| 7-hydroxy-1H-indole-4-carbonitrile |

| Lithium Aluminum Hydride |

| Diisobutylaluminium Hydride |

| Methylmagnesium bromide |

| Sodium azide |

| Boron tribromide |

| 2-methoxyphenylhydrazone |

| ethyl 6-chloroindole-2-carboxylate |

| ethyl 7-methoxyindole-2-carboxylate |

| 1-methoxy-6-nitroindole |

| 7-methoxylated flavanones |

N-Alkylation and N-Acylation Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental for introducing a variety of substituents at the N1 position, which can significantly modulate the molecule's biological activity and synthetic utility.

N-Alkylation: The N-alkylation of indoles is a common strategy to introduce alkyl groups onto the indole nitrogen. This reaction typically proceeds by deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. For this compound, the presence of the electron-withdrawing nitrile group at C4 increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation.

Commonly employed bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The choice of base and solvent can influence the reaction's efficiency. For instance, using potassium carbonate in a sustainable ionic liquid medium like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) with acetonitrile (B52724) as a cosolvent has been reported for the N-alkylation of indoles. researchgate.net Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfonates are common alkylating agents. researchgate.net An improved process for N-alkylation using N-protected homochiral aziridines in the presence of a substoichiometric amount of potassium hydroxide (B78521) has also been developed, offering a scalable and efficient method. researchgate.net

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen, often serving as a protecting group strategy or to synthesize N-acylindole-containing bioactive molecules. nih.gov The reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. Due to the high reactivity of acyl chlorides, this method can sometimes lack functional group tolerance. nih.gov

A milder and more chemoselective method for N-acylation of indoles utilizes thioesters as the acyl source. nih.gov This reaction is often catalyzed by a base like cesium carbonate in a high-boiling solvent such as xylene. nih.govrsc.org This approach has been shown to be tolerant of various functional groups on the indole ring. nih.gov For this compound, this method would likely provide the corresponding N-acylated product efficiently.

| Reaction | Reagents and Conditions | Product Type |

| N-Alkylation | Base (e.g., NaH, K2CO3, Cs2CO3), Alkylating Agent (e.g., Alkyl Halide, Alkyl Sulfonate), Solvent (e.g., DMF, THF, [bmim][BF4]) | N-Alkyl-7-methoxy-1H-indole-4-carbonitrile |

| N-Acylation | Acylating Agent (e.g., Acyl Chloride, Thioester), Base (e.g., Pyridine, Cs2CO3), Solvent (e.g., Xylene) | N-Acyl-7-methoxy-1H-indole-4-carbonitrile |

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of indole scaffolds, offering an atom- and step-economical alternative to traditional cross-coupling reactions. nih.govrsc.orgnih.gov The functionalization of the less reactive C4–C7 positions on the benzenoid ring of indoles is a significant challenge. nih.govnih.gov

For this compound, the existing substituents can influence the regioselectivity of C-H functionalization. However, the introduction of a directing group (DG) at the N1 position is a common strategy to achieve high regioselectivity. nih.govresearchgate.net Various directing groups, such as pivaloyl, phosphinoyl, and silyl (B83357) groups, have been employed to direct transition-metal-catalyzed C-H activation to specific positions of the indole ring. nih.govresearchgate.net

For instance, a phosphinoyl-directing group in the presence of a palladium catalyst and a pyridine-type ligand can direct C-H arylation to the C7-position. researchgate.net Similarly, an iridium-catalyzed, silyl-directed C-H borylation can also occur at the C7 position. researchgate.net The installation of a pivaloyl group at the N1 position can selectively direct borylation to the C7 position using simple BBr3 without any metal catalyst. nih.gov

The nitrile group at C4 can also act as a directing group in certain C-H activation reactions. nih.gov While specific examples for this compound are not prevalent, the principles of directed C-H functionalization suggest that by choosing an appropriate directing group and catalytic system, selective functionalization at various positions of the indole core can be achieved.

| Position | Directing Group (at N1) | Catalyst System | Coupling Partner |

| C7 | Phosphinoyl | Pd(OAc)2 / Pyridine-type ligand | Arylboronic acids |

| C7 | Hydrosilyl | Iridium catalyst | Borylation reagents |

| C7 | Pivaloyl | BBr3 (metal-free) | Borylation reagents |

| C4 | Pivaloyl (at C3) | Iridium catalyst | Heteroaryl compounds |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Negishi) at Indole Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds and the synthesis of functionalized indole derivatives. mdpi.comnih.gov These reactions typically require a halogenated or triflated indole precursor. While this compound itself is not pre-functionalized for direct cross-coupling, halogenated derivatives can be readily prepared to participate in these transformations. For example, bromination or iodination of the indole ring would provide the necessary handle for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate and is widely used for the synthesis of biaryl compounds. mdpi.comlmaleidykla.lt Halogenated derivatives of this compound could be coupled with various aryl- or vinylboronic acids to introduce new substituents at different positions of the indole core. Microwave-assisted Suzuki-Miyaura coupling has been shown to significantly shorten reaction times. lmaleidykla.lt

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide or triflate. It is known for its tolerance of a wide range of functional groups. mdpi.com This makes it a suitable method for the derivatization of functionalized indoles like this compound.

Heck Reaction: The Heck reaction forms a C-C bond between an alkene and an aryl or vinyl halide. rsc.orgmdpi.com This reaction allows for the introduction of alkenyl groups onto the indole scaffold. The regioselectivity of the Heck reaction on indoles can be controlled by the choice of ligands. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted indoles. mdpi.comorgsyn.org These products can serve as versatile intermediates for further transformations. orgsyn.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate. It is a powerful tool for C-C bond formation, though the preparation and handling of organozinc reagents require specific conditions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst (e.g., Pd(PPh3)4), Base | C-C (Aryl/Vinyl) |

| Stille | Organotin reagent | Pd catalyst | C-C (Aryl/Vinyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Alkenyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Negishi | Organozinc reagent | Pd or Ni catalyst | C-C (Aryl/Vinyl/Alkyl) |

Utilization as a Building Block in Complex Chemical Architectures

The indole framework is a privileged scaffold found in a vast array of natural products and pharmaceuticals, particularly in the class of indole alkaloids. nih.govresearchgate.netrsc.org These compounds exhibit a wide range of biological activities. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of complex, biologically active molecules.

The methoxy group at the C7 position and the nitrile group at the C4 position can be either retained in the final product or transformed into other functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further derivatization possibilities. The methoxy group is a common feature in many natural indole alkaloids and has been shown to be essential for the biological activity of some compounds, such as the opioid agonist mitragynine. nih.gov

The synthesis of complex indole alkaloids often involves multi-step sequences where functionalized indole precursors are elaborated. For example, a modular assembly of tetrahydrocarboline-type indole alkaloids has been achieved through a one-pot multicomponent reaction of indoles, formaldehyde, and various amines. nih.gov this compound could potentially be employed in similar synthetic strategies to access novel alkaloid structures. Its unique electronic and steric properties make it an attractive starting material for the construction of diverse and complex chemical architectures with potential applications in medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Methoxy 1h Indole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled. For 7-methoxy-1H-indole-4-carbonitrile, these techniques confirm the substitution pattern on the indole (B1671886) ring.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons, the N-H proton of the indole ring, and the methoxy (B1213986) group protons. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the pyrrole (B145914) and benzene (B151609) rings will exhibit characteristic chemical shifts and coupling patterns. For instance, methoxy groups on indole rings typically result in proton signals around δ 3.8–4.0 ppm. The protons at positions 5 and 6 would likely appear as doublets due to coupling with each other, while the protons at positions 2 and 3 on the pyrrole ring would also show characteristic shifts and couplings.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The spectrum for this compound is expected to display ten distinct signals corresponding to the ten carbon atoms in the structure. The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range. The carbon attached to the methoxy group (C7) would be significantly shifted downfield due to the oxygen's deshielding effect, while the methoxy carbon itself would appear upfield (~55-60 ppm). The remaining aromatic and pyrrole carbons would resonate in the typical region of 100-140 ppm.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | | NH | > 10.0 | Broad Singlet | | H-2 | 7.2 - 7.5 | Triplet or Doublet of Doublets | | H-3 | 6.5 - 6.8 | Triplet or Doublet of Doublets | | H-5 | 6.8 - 7.2 | Doublet | | H-6 | 6.8 - 7.2 | Doublet | | OCH₃ | 3.8 - 4.0 | Singlet | Note: Predicted values are based on general indole chemistry and data from related methoxy indole derivatives.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Expected Chemical Shift (δ, ppm) | | C2 | ~125 | | C3 | ~102 | | C3a | ~128 | | C4 | ~100 | | C5 | ~120 | | C6 | ~115 | | C7 | ~148 | | C7a | ~135 | | C≡N | ~117 | | OCH₃ | ~56 | Note: Predicted values are based on general indole chemistry and data from related methoxy indole carbonitrile isomers.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-5 and H-6, and between the protons on the pyrrole ring (H-2 and H-3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). This spectrum would definitively assign each proton signal to its corresponding carbon atom, for example, linking the methoxy proton singlet to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. A key expected correlation would be between the methoxy group protons and the H-6 proton, confirming the placement of the methoxy group at the C7 position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₀H₈N₂O) is 173.0715. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. General procedures for HRMS often involve electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer. rsc.org

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for methoxy-containing aromatic compounds. Another expected fragmentation could be the loss of hydrogen cyanide (HCN) from the pyrrole ring or the nitrile group. Analysis of fragments from related indole structures, such as indole-4-carboxaldehyde, can help predict these pathways. nih.gov

| Predicted HRMS and Fragmentation Data for this compound | | :--- | :--- | :--- | | Ion | Formula | Calculated m/z | | [M+H]⁺ | C₁₀H₉N₂O⁺ | 173.0715 | | [M-CH₃]⁺ | C₉H₆N₂O⁺ | 158.0480 | | [M-HCN]⁺ | C₉H₇NO⁺ | 145.0528 | Note: Fragmentation pathways are predicted based on common fragmentation of related structures.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman).

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong absorption band around 2220-2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The N-H stretch of the indole ring typically appears as a sharp to medium band around 3400-3300 cm⁻¹. The C-O stretching of the aryl-alkyl ether (the methoxy group) would result in a strong band in the region of 1250-1200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

| Predicted Infrared (IR) Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | N-H | Stretch | 3400 - 3300 | | Aromatic C-H | Stretch | 3100 - 3000 | | C≡N | Stretch | 2230 - 2220 | | Aromatic C=C | Stretch | 1600 - 1450 | | C-O (Aryl Ether) | Stretch | 1250 - 1200 | Note: Wavenumbers are typical for the specified functional groups and supported by data from analogous compounds.

X-ray Crystallography for Unambiguous Structural Assignment and Conformation

X-ray crystallography stands as the gold standard for the absolute determination of molecular structures. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule in the crystalline state. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related indole derivatives demonstrates the power of this method.

For instance, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline reveals an essentially planar indole ring system. In its crystal lattice, molecules are interconnected through weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, which together form a two-dimensional network. nih.gov Similarly, the analysis of 4-(trimethylsilyl)indole has been used to confirm its structure through single-crystal X-ray analysis, providing definitive evidence of the C-4 substitution on the indole ring. rsc.org

Below is a table presenting representative crystallographic data for related indole compounds, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | 4-(trimethylsilyl)indole |

| Molecular Formula | C₁₆H₁₄N₂O | C₁₁H₁₅NSi |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 12.967(2) Å, b = 14.438(3) Å, c = 6.231(3) Å | a = 6.0760(4) Å, b = 13.349(3) Å, c = 22.181(2) Å |

| Volume (ų) | 1166.5(6) | 1798.1(3) |

| Z | 4 | 8 |

| Intermolecular Interactions | C—H⋯O hydrogen bonds, C—H⋯π interactions | Not specified |

This table presents data for related indole derivatives to illustrate the principles of X-ray crystallography, as specific data for this compound is not available in the searched literature.

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of chemical compounds by separating them from any impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the purity assessment of indole derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of organic molecules. In a typical Reverse-Phase HPLC (RP-HPLC) setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C8 or C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

For the analysis of indole compounds, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. For example, a method for the simultaneous determination of several indolic compounds utilized a C8 column with a gradient mobile phase and fluorimetric detection (excitation at 280 nm, emission at 350 nm). nih.gov Another study on the analysis of indole compounds in sugar cane juice employed a C18 column and detected the compounds using both UV and mass spectrometry (LC-MS). mdpi.com

Gas Chromatography (GC) is particularly useful for volatile and thermally stable compounds. The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC-MS analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles has been reported, demonstrating good resolution on a capillary column. nih.gov The electron ionization mass spectra provide valuable structural information based on the fragmentation patterns of the molecules. nih.govnih.gov For some indole derivatives, chemical derivatization may be necessary to increase their volatility and improve chromatographic performance. jfda-online.com

The following table summarizes typical conditions used for the chromatographic analysis of related indole compounds.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| RP-HPLC | Symmetry C8 | Gradient elution | Fluorimetric (λex = 280/λem = 350 nm) | Determination of seven indoles in bacterial culture supernatants. nih.gov |

| RP-HPLC | Supelco Discovery C18 | Gradient: Water (A) and Acetonitrile (B52724) (B) | UV (280 nm) | Quantification of indole-3-carbinol (B1674136) and its derivatives in biological tissues. |

| GC-MS | Capillary column | Helium | Mass Spectrometer (EI) | Analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles. nih.gov |

| GC-IR | Rtx-200 (trifluoropropylmethyl polysiloxane) | Not specified | Infrared Detector | Analysis of methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles. nih.gov |

This table provides examples of chromatographic conditions for related indole compounds, as specific methods for this compound were not found in the searched literature.

Computational and Theoretical Investigations of 7 Methoxy 1h Indole 4 Carbonitrile

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the electronic and structural properties of molecules like 7-methoxy-1H-indole-4-carbonitrile. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular systems. For indole (B1671886) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-311G**, have been shown to provide reliable results that correlate well with experimental data.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

The electronic character of this compound is dictated by the interplay of the electron-donating methoxy (B1213986) group (-OCH3) at the 7-position and the electron-withdrawing carbonitrile group (-CN) at the 4-position, both attached to the indole scaffold.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the oxygen atom of the methoxy group. Conversely, the LUMO is anticipated to be concentrated around the electron-deficient carbonitrile group. The presence of both an electron-donating and an electron-withdrawing group would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting increased potential for intramolecular charge transfer and enhanced reactivity.

Charge distribution analysis , often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential (typically colored red or yellow) around the nitrogen atom of the indole ring, the oxygen of the methoxy group, and the nitrogen of the nitrile group, indicating these as potential sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the carbon of the nitrile group.

Table 1: Expected Electronic Properties of this compound based on General Principles

| Property | Expected Characteristic | Influence of Substituents |

| HOMO | Localized on the indole ring and methoxy group. | The methoxy group raises the HOMO energy. |

| LUMO | Localized on the carbonitrile group. | The carbonitrile group lowers the LUMO energy. |

| HOMO-LUMO Gap | Expected to be relatively small. | The combination of electron-donating and electron-withdrawing groups reduces the gap. |

| Charge Distribution | Electron-rich regions around the N and O atoms; electron-poor regions around the -CN carbon. | Methoxy group increases electron density on the benzene (B151609) portion of the indole; nitrile group withdraws density. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. Calculations are typically performed on the optimized geometry of the molecule. For this compound, the calculated chemical shifts would be compared to a reference standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is generally high, with mean absolute errors often less than 0.1 ppm for ¹H and 2 ppm for ¹³C, providing a powerful tool for structural verification.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectra of organic molecules. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum of this compound is expected to show characteristic π→π* transitions. The presence of the methoxy and carbonitrile substituents would likely cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted indole, due to the extended conjugation and intramolecular charge transfer character.

Table 2: Predicted Spectroscopic Data for a Generic Substituted Indole (Illustrative)

| Nucleus/Transition | Predicted Value | Method |

| ¹H NMR (ppm) | 6.5 - 8.0 | DFT-GIAO |

| ¹³C NMR (ppm) | 100 - 140 | DFT-GIAO |

| UV-Vis λmax (nm) | 280 - 320 | TD-DFT |

Note: These are illustrative values. Actual values for this compound would require specific calculations.

Analysis of Molecular Geometry and Conformational Preferences

The starting point for most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For this compound, the indole ring system is expected to be largely planar. The primary conformational flexibility would arise from the orientation of the methoxy group relative to the indole ring. Computational analysis can determine the rotational barrier and the most stable conformation of the methyoxy group. The carbonitrile group, being linear, does not introduce significant conformational variability.

Calculated bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure. These parameters can be compared with experimental data from X-ray crystallography if available, to validate the accuracy of the computational model. For substituted indoles, DFT calculations have been shown to reproduce experimental geometries with high fidelity.

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. For this compound, computational studies could explore various reactions, such as electrophilic substitution on the indole ring or nucleophilic addition to the carbonitrile group.

For instance, in an electrophilic aromatic substitution reaction, calculations can determine the relative energies of the transition states for attack at different positions on the indole ring, thereby predicting the regioselectivity of the reaction. The electron-donating methoxy group would activate the benzene portion of the indole ring towards electrophilic attack, while the electron-withdrawing nitrile group would deactivate it. The precise outcome would depend on the nature of the electrophile and the reaction conditions. Computational studies can model the reaction pathway, providing insights into the activation energies and the structures of the intermediates.

Structure-Reactivity and Structure-Property Relationship Studies (non-biological properties)

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents) and calculating the resulting properties, it is possible to establish quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR). These studies can correlate calculated electronic parameters (like HOMO/LUMO energies, atomic charges) with non-biological properties such as redox potentials, solubility, or thermal stability.

For example, a study could investigate how changing the substituent at the 7-position from a methoxy group to other alkoxy groups or electron-donating groups affects the electronic properties and predicted reactivity of the molecule. Similarly, the effect of different electron-withdrawing groups at the 4-position could be explored. This approach provides a rational basis for the design of new molecules with tailored properties.

Molecular Dynamics Simulations (e.g., for non-biological interactions, adsorption on surfaces)

While often used in a biological context, molecular dynamics (MD) simulations can also be employed to study the non-biological interactions of this compound. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

For instance, MD simulations could be used to study the interaction of this compound with a solid surface, which could be relevant in materials science applications such as the development of organic electronic devices or sensors. The simulations could predict the preferred orientation and binding energy of the molecule on the surface. Another application could be the study of the aggregation behavior of the molecule in different solvents, which could be important for understanding its solubility and formulation properties.

Applications of 7 Methoxy 1h Indole 4 Carbonitrile in Diverse Chemical Fields Excluding Biological/clinical

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The indole-carbonitrile framework is a valuable building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, making it a versatile functional handle for constructing more elaborate molecular architectures. However, a thorough review of published scientific literature does not reveal specific examples where 7-methoxy-1H-indole-4-carbonitrile is explicitly used as a key intermediate in the total synthesis of complex organic molecules. While related indole (B1671886) compounds are frequently employed as synthetic precursors, the specific utility of this molecule in this context is not well-documented. nih.govorgsyn.org

Precursor in the Development of Advanced Materials

Indole derivatives are of significant interest in materials science due to their electron-rich nature and planar structure, which can facilitate desirable electronic and photophysical properties.

Organic Semiconductors and Optoelectronic Materials

The electronic properties of indole-based molecules make them potential candidates for use in organic semiconductors. These materials are crucial for applications in flexible electronics and sensors. Despite the theoretical potential of functionalized indoles, there is no specific research in the available scientific literature that details the synthesis or characterization of this compound for applications as an organic semiconductor or in optoelectronic devices.

Components for Organic Light-Emitting Diodes (OLEDs)

Similarly, the development of materials for OLEDs often involves heterocyclic compounds capable of efficient light emission. While the broader class of indole derivatives has been explored for this purpose, there are no specific studies or patents that identify this compound as a component or precursor for OLEDs.

Photoactive Compounds and Dyes

The inherent fluorescence of the indole ring system makes many of its derivatives useful as photoactive compounds or dyes. nih.gov These are applied in areas ranging from chemical sensing to solar cells. A review of the literature, however, does not yield specific research on the photophysical properties or applications of this compound as a photoactive compound or dye.

Ligand Development in Coordination Chemistry for Catalysis (non-biological)

In coordination chemistry, heterocyclic molecules can serve as ligands that bind to metal centers, forming catalysts for a variety of chemical transformations. The nitrogen atoms within the indole ring and the nitrile group could potentially coordinate with metal ions. However, there is no documented research on the use of this compound in the development of ligands for non-biological catalysis. Studies involving indole-based ligands typically feature different substitution patterns. acs.org

Chemical Probes for Physical and Chemical Processes (non-biological)

No information is available in the scientific literature regarding the use of this compound as a chemical probe for non-biological physical and chemical processes.

Future Research Directions and Perspectives for 7 Methoxy 1h Indole 4 Carbonitrile

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 7-methoxy-1H-indole-4-carbonitrile is a primary objective for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future investigations will likely pivot towards more sustainable approaches.

One promising avenue is the application of multicomponent reactions (MCRs) , which offer the advantage of constructing complex molecules like this compound in a single step from simple, readily available starting materials. This approach aligns with the principles of green chemistry by minimizing solvent and energy consumption. Another area of focus will be the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, further enhancing the environmental credentials of the synthesis. uni-rostock.de

The exploration of heterogeneous catalysts , particularly those based on magnetic nanoparticles, is also expected to gain traction. nih.gov These catalysts can be easily recovered and reused, reducing both cost and environmental impact. The development of catalytic systems that enable the direct and regioselective functionalization of the indole (B1671886) core to introduce the methoxy (B1213986) and carbonitrile groups in the desired positions will be a significant breakthrough.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | Atom economy, reduced steps, lower waste | Design of novel MCRs for direct synthesis. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency | Optimization of microwave parameters for solvent-free conditions. |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching | Development of robust and selective nanoparticle-based catalysts. |

Development of Unprecedented Functionalization Strategies

Beyond its synthesis, the strategic functionalization of the this compound scaffold is paramount to tuning its properties for specific applications. Future research will undoubtedly concentrate on developing novel and regioselective functionalization methods, particularly through C-H activation . nih.gov

The indole nucleus possesses several C-H bonds that could be targeted for modification. Rhodium and palladium catalysts have shown considerable promise in directing the functionalization of specific positions on the indole ring. nih.govmdpi.com Future work will aim to develop catalytic systems that can selectively introduce a wide range of functional groups at various positions of the this compound molecule, without the need for pre-functionalized starting materials. This would provide a powerful toolkit for creating a diverse library of derivatives with tailored electronic, optical, and biological properties.

Furthermore, the "directed metalation-group dance" strategy, which has been successfully applied to the functionalization of 7-azaindole, could be adapted for this compound. nih.govbiofineintl.com This approach allows for the controlled and sequential introduction of different substituents onto the indole ring, offering a high degree of synthetic flexibility.

Integration into Emerging Smart Materials Architectures

The unique electronic and photophysical properties inherent to the indole scaffold suggest that this compound and its derivatives could be valuable components in the development of advanced smart materials. A significant future research direction will be the integration of this compound into various material architectures.

One area of particular interest is in the field of organic electronics . Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) . mdpi.com The methoxy and carbonitrile groups on the this compound ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it a candidate for use as a host material, an electron-transporting material, or a hole-transporting material in OLED devices. Future studies will involve synthesizing a range of derivatives and evaluating their performance in OLEDs to establish structure-property relationships.

The development of chemosensors is another promising application. The indole ring can interact with various analytes through hydrogen bonding, π-π stacking, and other non-covalent interactions. By attaching appropriate receptor units to the this compound core, it may be possible to create sensors that exhibit a detectable change in their optical or electronic properties upon binding to a specific target molecule.

Advanced In Silico Design and Optimization of Derivatives

Computational chemistry will play an increasingly vital role in guiding the future development of this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and photophysical properties of the parent molecule and its hypothetical derivatives. mdpi.com

These in silico studies can help to:

Predict Reactivity: By calculating parameters such as frontier molecular orbital energies and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new functionalization strategies.

Screen for Properties: Libraries of virtual derivatives can be rapidly screened for desirable electronic and optical properties, such as specific HOMO/LUMO energy levels or absorption and emission wavelengths, before committing to their synthesis. This can significantly accelerate the discovery of promising candidates for applications in smart materials.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields.

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Predicting molecular properties | HOMO/LUMO energies, electronic spectra, reactivity indices. |

| Molecular Dynamics (MD) | Simulating molecular behavior over time | Conformational changes, interactions with other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to activity | Predicting biological activity or material performance. |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most rapid and impactful advances in the study of this compound will undoubtedly emerge from a close collaboration between synthetic chemists and computational scientists. This synergistic approach will create a powerful feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate the computational models.

For instance, computational studies could identify a derivative of this compound with ideal properties for an OLED application. Synthetic chemists could then focus their efforts on developing an efficient route to synthesize this specific target molecule. The experimentally determined properties of the synthesized compound would then be compared to the computational predictions, allowing for the refinement of the theoretical models for greater predictive accuracy in the future.

This integrated strategy will be instrumental in overcoming the challenges associated with discovering and developing new functional materials. By combining the predictive power of in silico design with the practical capabilities of modern synthetic chemistry, the scientific community can accelerate the journey of this compound from a molecule of academic interest to a key component in innovative technologies.

Q & A

Basic: What are the established synthetic routes for 7-methoxy-1H-indole-4-carbonitrile, and what key reaction mechanisms are involved?

The synthesis typically involves Sonogashira coupling for alkyne introduction and CuI-mediated cyclization to form the indole core. For example, a precursor like 4-cyano-7-methoxyindole can be synthesized via a multi-step sequence starting with halogenated intermediates, followed by palladium-catalyzed cross-coupling and cyclization under basic conditions . Key mechanisms include oxidative addition in cross-coupling and nucleophilic aromatic substitution for methoxy group retention.

Advanced: How can reaction conditions be optimized to improve yield and purity in derivatives with sensitive functional groups?

Optimization requires anhydrous conditions (e.g., dried acetone), inert atmospheres (N₂/Ar), and controlled stoichiometry of catalysts (e.g., CuI or Pd(PPh₃)₄). For propargylation or alkylation, phase-transfer catalysts (e.g., K₂CO₃) enhance reactivity while minimizing side reactions. Temperature gradients (e.g., 50°C for propargyl bromide reactions) and chromatographic purification (silica gel, ethyl acetate/hexane) improve purity .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while indole NH resonates at δ ~10–12 ppm. The carbonitrile group is confirmed by a sharp IR peak at ~2220 cm⁻¹ .

- HRMS : Validates molecular weight (172.18 g/mol) with <2 ppm error .

Advanced: What challenges arise in X-ray crystallography of this compound, and how does SHELX address them?

Challenges include twinning (common in planar heterocycles) and disorder in methoxy/carbonitrile groups. SHELXL refines twinned data using HKLF5 format and applies restraints for anisotropic displacement parameters. The program’s robust least-squares algorithms resolve overlapping electron density peaks, validated by R-factor convergence (<0.05) .

Basic: How does this compound inhibit viral replication enzymes?

The compound competitively binds to viral protease active sites (e.g., HIV-1 protease) via hydrophobic interactions with the indole ring and hydrogen bonding with the methoxy group. Fluorescence quenching assays (using tryptophan residues) and molecular docking validate binding affinity (IC₅₀ ~10–50 µM) .

Advanced: How do substituents affect PAK1 kinase selectivity in derivatives?

Hydrophobic substituents (e.g., aryl rings) enhance binding to the kinase’s deep pocket, while hydrophilic groups (e.g., -OH, -COOH) improve solubility and reduce off-target effects. Free-energy perturbation (FEP) calculations predict ΔΔG values for substitutions, correlating with experimental IC₅₀ shifts (e.g., 3-methoxy vs. 7-methoxy derivatives show 10-fold selectivity differences) .

Basic: Which chromatographic methods quantify this compound in mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves baseline separation. GC-MS (EI mode, m/z 172) quantifies trace impurities (<0.1%) .

Advanced: How does LC-NMR resolve structural ambiguities in derivatives?

Hyphenated LC-NMR combines chromatographic separation with real-time ¹H/¹³C NMR acquisition. For example, diastereomers of propargyl ether derivatives are differentiated by NOESY correlations and J-coupling constants in stopped-flow mode .

Basic: How to address synthetic yield discrepancies across studies?

Compare catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), solvent polarity (DMF vs. THF), and reaction time. For example, Sonogashira coupling yields drop from 85% to 60% in polar aprotic solvents due to premature cyclization .

Advanced: How to reconcile conflicting SAR data for 7-methoxy vs. 3-methoxy analogs?

3D-QSAR models reveal that 7-methoxy substitution favors π-π stacking with kinase hinge regions, while 3-methoxy groups sterically clash. Crystal structures (e.g., PDB 4XK1) show 7-methoxy derivatives adopt a planar conformation, enhancing binding .

Advanced: What methods enable regioselective indole functionalization?

Directed ortho-metalation (using -CN as a directing group) allows C-5 bromination. Protecting groups (e.g., SEM for NH) prevent undesired side reactions during alkylation .

Basic: What storage conditions ensure compound stability?

Store under argon at -20°C in amber vials. Degradation occurs via hydrolysis of the carbonitrile group in humid conditions (t₁/₂ <30 days at 25°C) .

Advanced: How does SHELXL refine twinned crystal data?

SHELXL’s TWIN/BASF commands model twin laws (e.g., 180° rotation), while HKLF5 scales twin fractions. For example, a twin fraction of 0.3 reduces R₁ from 0.10 to 0.04 .

Basic: What in vitro models assess cytotoxicity?

MTT assays on HeLa or MCF-7 cells (72-hour exposure) measure IC₅₀. Apoptosis is confirmed via Annexin V/PI staining and caspase-3 activation .

Advanced: How do structural modifications affect pharmacokinetics?

LogP adjustments (via -OCH₃ to -COOH substitution) improve oral bioavailability (AUC increase from 5 to 20 µg·h/mL in rats). PAMPA assays predict blood-brain barrier penetration (Pe ~5 × 10⁻⁶ cm/s) for methyl ester derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.